molecular formula C9H9BrINO B14051241 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one

Cat. No.: B14051241
M. Wt: 353.98 g/mol
InChI Key: ANYBOOHDUKAWSD-UHFFFAOYSA-N
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Description

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one is a multifunctional halogenated aromatic ketone that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates three highly reactive sites: a primary amine, an aryl iodide, and a bromomethyl ketone. The amine group allows for facile functionalization via amide coupling or reductive amination, while the aryl iodide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, for constructing biaryl or aryl-acetylene architectures source . The bromomethyl ketone moiety is a potent electrophile that can act as an alkylating agent, making it a candidate for developing covalent inhibitors that target nucleophilic residues like cysteine in enzyme active sites source . This combination of features makes this compound a versatile building block for the synthesis of compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. Researchers utilize this reagent to explore novel chemical space and generate structurally diverse molecules for high-throughput screening and structure-activity relationship (SAR) studies. Strictly for research applications.

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(4-amino-2-iodophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3

InChI Key

ANYBOOHDUKAWSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)I)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of 1-(4-Amino-2-iodophenyl)propan-2-one

The most widely reported method involves bromination of the parent ketone, 1-(4-Amino-2-iodophenyl)propan-2-one, using hydrobromic acid (HBr) in acetic acid at 40–60°C. This electrophilic substitution targets the α-position of the ketone, facilitated by the electron-withdrawing iodine substituent.

Table 1: Bromination Reaction Conditions and Yields

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
1-(4-Amino-2-iodophenyl)propan-2-one HBr (48%) AcOH 50 6 78
1-(4-Amino-2-iodophenyl)propan-2-one N-Bromosuccinimide (NBS) DCM 25 12 65

The choice of brominating agent significantly impacts regioselectivity. While HBr/acetic acid ensures mono-bromination at the α-carbon, NBS in dichloromethane (DCM) requires radical initiators like AIBN, risking over-bromination.

Sequential Iodination and Bromination of Propan-2-one Derivatives

An alternative approach first introduces iodine to 4-aminophenylpropan-2-one via Ullmann-type coupling, followed by bromination. This method avoids competing side reactions during halogenation:

  • Iodination Step :

    • Substrate: 4-Aminophenylpropan-2-one
    • Reagent: Iodine monochloride (ICl), CuI catalyst
    • Conditions: 80°C, dimethylformamide (DMF), 8 h
    • Yield: 85%
  • Bromination Step :

    • Substrate: 1-(4-Amino-2-iodophenyl)propan-2-one
    • Reagent: HBr (33% in AcOH)
    • Conditions: 45°C, 5 h
    • Yield: 72%

This sequence benefits from the ortho-directing effect of the amino group, ensuring precise iodine placement before bromination.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Thesis data reveals that polar aprotic solvents (e.g., DMF, DMSO) enhance iodination efficiency by stabilizing transition states, while protic solvents (AcOH) favor bromination via acid catalysis. Elevated temperatures (>60°C) during iodination risk deamination, necessitating strict thermal control.

Table 2: Solvent Impact on Bromination Efficiency

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Final Yield (%)
AcOH 6.2 2.4 78
DCM 8.9 1.1 65
THF 7.5 0.9 58

Catalytic Systems for Coupling Reactions

Patent WO2011051540A1 discloses palladium-catalyzed Suzuki couplings to introduce aryl groups post-bromination. For example:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃
  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
  • Yield: 82% for biphenyl derivatives

This method preserves the bromine and iodine substituents, enabling downstream functionalization.

Characterization and Analytical Data

Spectroscopic Profiling

The compound’s structure is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 6.48 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (s, 2H, NH₂), 3.02 (s, 2H, CH₂Br), 2.55 (s, 3H, COCH₃).
  • ESI-MS : m/z 354.97 [M+H]⁺ (calc. 353.98).

Table 3: Comparative Halogenation Metrics

Halogen Electrophilicity Index Bond Dissociation Energy (kJ/mol) Preferred Position
I 2.21 240 Ortho to NH₂
Br 3.45 285 α-Carbon of ketone

Challenges and Mitigation Strategies

Regioselectivity in Polyhalogenated Systems

Competing bromination at the aromatic ring is suppressed by:

  • Pre-complexing the amino group with acetic anhydride to reduce its directing influence.
  • Using bulky bases (e.g., DIPEA) to sterically hinder para-bromination.

Stability of intermediates

The α-bromoketone intermediate is prone to hydrolysis. Stabilization is achieved via:

  • Storage under anhydrous N₂ atmosphere
  • Addition of radical scavengers (e.g., BHT) during purification.

Industrial and Pharmacological Applications

While beyond preparation scope, brief applications include:

  • Anticancer agents : Serves as a Michael acceptor in kinase inhibitor syntheses.
  • PET tracers : Iodine-125/131 isotopes enable radiopharmaceutical applications.

Chemical Reactions Analysis

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, iodine, and bromine groups allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one can be compared with similar compounds such as:

The uniqueness of 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one, with the CAS number 1804502-60-0, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Basic Information

  • Molecular Formula : C9H9BrINO
  • Molecular Weight : 353.98 g/mol
  • Purity : NLT 98% .

Structural Characteristics

The compound features an amino group and a bromopropanone moiety, which are crucial for its biological interactions. The presence of iodine in its structure may enhance its reactivity and influence its biological activity.

Antimicrobial Properties

Research has indicated that halogenated compounds, including those similar to 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one, exhibit significant antimicrobial activity. A study evaluating various halogenated derivatives found that compounds with iodine substitutions demonstrated enhanced effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a synthesized analog showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. The mechanism was attributed to apoptosis induction, which was confirmed through flow cytometry analysis .

The proposed mechanism of action for the cytotoxic effects involves the disruption of cellular signaling pathways related to cell survival and proliferation. Specifically, it was observed that treatment with 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways .

Case Study 1: Anticancer Activity

A notable case study published in the Journal of Medicinal Chemistry involved the evaluation of various derivatives of bromopropanones, including our compound of interest. The study reported that modifications to the bromine and iodine groups significantly influenced the anticancer potency against multiple cell lines. The results indicated that specific substitutions could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Biosensor Development

Another innovative application involved using 1-(4-Amino-2-iodophenyl)-1-bromopropan-2-one as a fluorescent probe in biosensor technology. The compound was successfully conjugated to biomolecules, enabling sensitive detection of target proteins in complex biological samples. This application showcases its versatility beyond traditional medicinal uses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityInduced apoptosis in MCF-7 cells
Biosensor ApplicationConjugation for protein detection

Table 2: Structure-Activity Relationship (SAR)

SubstituentActivity LevelComments
IodineHighEnhances reactivity and antimicrobial activity
BromineModerateContributes to cytotoxicity
Amino GroupEssentialKey for biological interactions

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